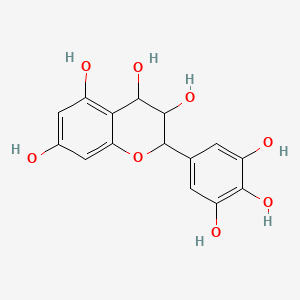

Leucodelphinidin

Description

Leukoefdin has been reported in Terminalia alata with data available.

Properties

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEACOKJOQLAYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925924 | |

| Record name | Leucodelphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-52-1, 12764-74-8 | |

| Record name | Leucodelphinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukoefdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucodelphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Leucodelphinidin Biosynthesis in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucodelphinidin is a colorless flavan-3,4-diol, a class of leucoanthocyanidins, that serves as a critical metabolic branch-point intermediate in the flavonoid biosynthetic pathway in many plant species. It is the direct precursor to both delphinidin-type anthocyanins, which impart purple and blue colors to flowers and fruits, and prodelphinidins, a major class of proanthocyanidins (condensed tannins) vital for plant defense and human health. Understanding the synthesis of this compound is paramount for the metabolic engineering of desirable traits in crops and for harnessing its derivatives for pharmaceutical applications. This guide provides an in-depth overview of the core biosynthetic pathway, the kinetics and substrate specificities of key enzymes, the complex transcriptional regulation, and detailed experimental protocols for the analysis of this pathway.

The Core Biosynthetic Pathway

The formation of this compound is an extension of the general flavonoid pathway. The biosynthesis begins with the conversion of L-phenylalanine and culminates in the production of various dihydroflavonols. The specific branch leading to this compound involves two key enzymatic steps starting from the dihydroflavonol, dihydrokaempferol (DHK).

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): This cytochrome P450 enzyme is the critical determinant for the production of delphinidin-based compounds.[1] It catalyzes the hydroxylation of DHK at both the 3' and 5' positions on the B-ring to produce dihydromyricetin (DHM).[2] This step effectively channels metabolic flux towards the delphinidin branch of the anthocyanin and proanthocyanidin pathways.

-

Dihydroflavonol 4-Reductase (DFR): This NADPH-dependent oxidoreductase is a pivotal enzyme that catalyzes the stereospecific reduction of the 4-keto group of dihydroflavonols to a hydroxyl group, forming flavan-3,4-diols (leucoanthocyanidins).[3][4] Specifically, DFR converts DHM into (2R,3S,4S)-leucodelphinidin.[2] The substrate specificity of DFR is a key control point that varies significantly between plant species.

Downstream Fates of this compound

Once synthesized, this compound is a substrate for at least two competing enzymes that define the final product:

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): This enzyme oxidizes this compound to form the unstable colored anthocyanidin, delphinidin. Delphinidin is then typically stabilized by glycosylation, often by UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT), to form delphinidin 3-O-glucoside and other derivatives.

-

Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the reduction of leucodelphinidins to produce 2,3-trans-flavan-3-ols. Specifically, it converts this compound into (+)-gallocatechin, which serves as a terminal unit for proanthocyanidin (condensed tannin) polymers.

Quantitative Data on Key Enzymes

The metabolic flux towards this compound and its derivatives is heavily dependent on the kinetic properties and substrate preferences of Dihydroflavonol 4-Reductase (DFR). Different DFR orthologs exhibit distinct specificities, which dictates the type of flavonoids produced in a given plant tissue.

Table 1: Substrate Specificity and Kinetic Parameters of DFR from Various Plant Species

This table summarizes the relative activities and kinetic parameters of DFR enzymes, highlighting their preference for different dihydroflavonol substrates. DHK, DHQ, and DHM are precursors to pelargonidin, cyanidin, and delphinidin/leucodelphinidin, respectively.

| Plant Species | Enzyme | Substrate Preference / Activity | Km (µM) | kcat/Km (s-1µM-1) | Reference |

| Fragaria × ananassa (Strawberry) | FaDFR1 | Strong preference for DHK | DHK: 1.6 | DHK: 1.05 | |

| FaDFR2 | Prefers DHQ over DHM; no activity with DHK | DHQ: 14.1; DHM: 40.0 | DHQ: 0.12; DHM: 0.04 | ||

| Freesia hybrida | FhDFR1 | DHM only | - | - | |

| FhDFR2 | DHM > DHQ; no activity with DHK | - | - | ||

| FhDFR3 | DHM only | - | - | ||

| Camellia sinensis (Tea) | CsDFRa | DHQ > DHK > DHM | DHQ: 21.6; DHK: 30.7; DHM: 41.6 | - | |

| CsDFRc | DHK > DHQ > DHM | DHK: 18.9; DHQ: 27.5; DHM: 45.1 | - | ||

| Delphinium sp. | DnDFR | DHK > DHQ > DHM (High turnover rate) | DHK: 13.9; DHQ: 12.0; DHM: 20.4 | DHK: 0.22; DHQ: 0.14; DHM: 0.06 |

Note: '-' indicates data not reported in the cited literature. Kinetic values can vary based on assay conditions.

Transcriptional Regulation of the Pathway

The expression of the structural genes involved in this compound biosynthesis, particularly DFR and LAR, is tightly controlled at the transcriptional level. This regulation is primarily orchestrated by a conserved ternary protein complex known as the MYB-bHLH-WD40 (MBW) complex.

-

R2R3-MYB Proteins: These transcription factors provide specificity by binding to the promoter regions of target genes.

-

basic Helix-Loop-Helix (bHLH) Proteins: These act as co-activators, interacting with the MYB proteins.

-

WD40-Repeat (WDR) Proteins: These proteins, such as TRANSPARENT TESTA GLABRA1 (TTG1) in Arabidopsis, function as a scaffold, stabilizing the entire complex.

Different combinations of MYB and bHLH proteins can activate or repress the expression of late biosynthetic genes like DFR, ANS, and LAR, allowing for precise spatio-temporal control of flavonoid production during plant development and in response to environmental cues. For instance, in Arabidopsis, the MBW complex consisting of TT2 (MYB), TT8 (bHLH), and TTG1 (WDR) specifically activates the proanthocyanidin branch, including the genes downstream of this compound.

Experimental Protocols

Protocol 1: Extraction and HPLC Analysis of Proanthocyanidins

This protocol provides a general workflow for the extraction of flavonoid compounds, including this compound derivatives, from plant tissue and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation:

-

Flash-freeze fresh plant tissue (0.1-0.5 g) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add an appropriate volume of extraction solvent (e.g., 1 mL of 80% aqueous methanol or 70% aqueous acetone).

-

Vortex thoroughly and sonicate in an ultrasonic bath for 15-30 minutes at room temperature.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

-

Sample Processing:

-

Carefully transfer the supernatant to a new tube.

-

For concentration, the solvent can be evaporated to dryness using a vacuum concentrator or a stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

System: A reverse-phase HPLC system equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Column: C18 column (e.g., 2.1 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might be: 5-30% B over 20 min, then ramp to 95% B to wash the column, followed by re-equilibration at 5% B.

-

Detection: Monitor at 280 nm for proanthocyanidins and flavan-3-ols, and ~520 nm for anthocyanins. Mass spectrometry provides definitive identification based on mass-to-charge ratio.

-

Protocol 2: In Vitro DFR Enzyme Assay

This protocol describes the expression of a recombinant DFR enzyme and a method to assess its activity and substrate specificity.

Methodology:

-

Recombinant Protein Expression:

-

Clone the full-length cDNA of the target DFR gene into an expression vector (e.g., pET-28a) with a His-tag.

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl-thio-β-D-galactoside (IPTG) (e.g., 0.2 mM IPTG for 20 hours at 20°C).

-

Harvest cells by centrifugation, resuspend in an extraction buffer, and lyse by sonication.

-

Clarify the lysate by centrifugation. The resulting supernatant containing the crude recombinant DFR can be used directly or purified using Ni-NTA affinity chromatography.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture (total volume 500 µL) containing:

-

100 mM Tris-HCl or potassium phosphate buffer (pH 7.0).

-

2 mM NADPH.

-

0.5-1.0 mM dihydroflavonol substrate (DHK, DHQ, or DHM dissolved in a small amount of DMSO or methanol).

-

5-50 µg of total soluble protein (crude or purified enzyme).

-

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of ethyl acetate and vortexing to extract the products.

-

-

Product Detection and Quantification:

-

The direct products, leucoanthocyanidins (flavan-3,4-diols), are unstable.

-

To analyze them, the ethyl acetate fraction is separated, evaporated to dryness, and the residue is dissolved in butanol-HCl (95:5, v/v).

-

The mixture is heated (e.g., 95°C for 60 min) to convert the colorless leucoanthocyanidins into their corresponding colored anthocyanidins (pelargonidin from DHK, cyanidin from DHQ, delphinidin from DHM).

-

The resulting anthocyanidins are then quantified by measuring absorbance (510-530 nm) or by HPLC analysis as described in Protocol 1.

-

Conclusion and Future Perspectives

The biosynthesis of this compound represents a highly regulated and critical juncture in the flavonoid pathway. The activity of F3'5'H determines the entry into the delphinidin branch, while the substrate specificity of DFR and the competing downstream actions of ANS and LAR ultimately dictate the profile of anthocyanins and proanthocyanidins in a plant. For researchers and drug development professionals, a deep understanding of this pathway is crucial. Metabolic engineering efforts to enhance the nutritional value of foods (e.g., by increasing proanthocyanidin content) or to create novel flower colors rely on the precise manipulation of these key enzymes and their regulatory networks. Future research will likely focus on elucidating the crystal structures of more DFR and LAR variants to better predict substrate specificity and on uncovering additional layers of regulatory control, including post-translational modifications and the role of metabolite transport, to complete our understanding of this vital pathway.

References

- 1. scispace.com [scispace.com]

- 2. Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

- 4. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Leucodelphinidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a flavan-3,4-diol, is a colorless leucoanthocyanidin that serves as a key intermediate in the biosynthesis of prodelphinidins and the anthocyanin delphinidin. These compounds are responsible for many of the blue, purple, and red pigments found in flowers, fruits, and leaves. Beyond their role in plant pigmentation, this compound and its derivatives have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and hypoglycemic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed methodologies for its extraction, isolation, and characterization.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. Its presence has been reported in various parts of numerous plant species, including the bark, leaves, fruits, and seeds. The following table summarizes the known natural sources of this compound. It is important to note that quantitative data for this compound itself is often limited in the literature; therefore, data for prodelphinidins, which are polymers derived from this compound, are also included and specified.

| Plant Species | Common Name | Plant Part | Compound | Concentration/Yield | Citation(s) |

| Ficus bengalensis | Banyan Tree | Bark | 5,7,3'-trimethylether of this compound 3-O-α-L rhamnoside | 200 mg/kg of bark | [1] |

| Vicia faba | Faba Bean, Bell Bean | Seeds | Prodelphinidins | 0.162 to 0.271 mg/g | [2] |

| Arachis hypogaea | Peanut, Earth Nut | Seeds | This compound | Present, quantification not specified | [1] |

| Rumex hymenosepalus | Arizona Dock | Root | This compound | Present, quantification not specified | [1] |

| Aesculus hippocastanum | Horse Chestnut | Rind/Bark/Cortex | This compound | Present, quantification not specified | [1] |

| Arbutus unedo | Arbutus, Strawberry Tree | Leaf | This compound | Present, quantification not specified | |

| Caesalpinia pulcherrima | Barbados Pride | - | This compound | Present, quantification not specified | |

| Ceratonia siliqua | Carob | Fruit | This compound | Present, quantification not specified | |

| Hamamelis virginiana | American Witch Hazel | Leaf | This compound | Present, quantification not specified | |

| Hippophae rhamnoides | Sea Buckthorn | Leaf | This compound | Present, quantification not specified | |

| Humulus lupulus | Common Hop | Leaf | This compound | Present, quantification not specified | |

| Musa acuminata × balbisiana | Banana | Fruit | This compound | Present, quantification not specified | |

| Nelumbo nucifera | Lotus | Leaf | This compound | Present, quantification not specified | |

| Phyllanthus emblica | Indian Gooseberry | Rind/Bark/Cortex | This compound | Present, quantification not specified | |

| Quercus alba | White Oak | Rind/Bark/Cortex | This compound | Present, quantification not specified | |

| Quercus robur | Common Oak | Rind/Bark/Cortex | This compound | Present, quantification not specified | |

| Schinus molle | California Peppertree | Leaf | This compound | Present, quantification not specified | |

| Acacia auriculiformis | - | - | This compound | Present, quantification not specified | |

| Cleistanthus collinus | Karada | Bark | This compound | Present, quantification not specified | |

| Eucalyptus pilularis | Blackbutt | Kino (gum) | This compound | Present, quantification not specified |

Biosynthesis of this compound

This compound is synthesized via the flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway. The synthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions. Dihydroflavonol 4-reductase (DFR) is a key enzyme that catalyzes the reduction of dihydromyricetin to form this compound.

Experimental Protocols

General Extraction and Isolation Workflow

The extraction and isolation of this compound from plant material typically involve solvent extraction followed by chromatographic purification. Due to its polarity, polar solvents or solvent mixtures are generally employed.

Detailed Extraction Protocol for a this compound Derivative from Ficus bengalensis Bark

This protocol is adapted from the methodology described for the isolation of a this compound derivative from Ficus bengalensis bark.

Materials:

-

Dried and powdered bark of Ficus bengalensis

-

Petroleum ether (60-80°C)

-

95% Ethanol

-

Methanol

-

Chloroform

-

Silica gel (60-120 mesh) for column chromatography

-

Soxhlet apparatus

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Defatting: Extract the powdered bark (1 kg) with petroleum ether in a Soxhlet apparatus for 24 hours to remove lipids and other nonpolar compounds. Discard the petroleum ether extract.

-

Ethanolic Extraction: Dry the defatted bark powder and then extract it with 95% ethanol in a Soxhlet apparatus for 48 hours.

-

Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Aqueous Partitioning: Suspend the residue in distilled water and allow it to stand overnight. A precipitate will form.

-

Isolation of Crude Flavonoid: Filter the aqueous suspension to collect the precipitate. This precipitate contains the crude flavonoid mixture.

-

Column Chromatography:

-

Dissolve the crude precipitate in a minimal amount of methanol.

-

Prepare a silica gel column (60-120 mesh) packed in chloroform.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of chloroform and methanol. A common starting point is 100% chloroform, gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with an appropriate spray reagent (e.g., vanillin-H₂SO₄).

-

-

Purification: Combine the fractions containing the target compound and further purify by recrystallization or preparative HPLC if necessary. The described method yielded 200 mg of a this compound derivative per kg of bark.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a UV detector is a standard method for the quantification of this compound and its derivatives in plant extracts.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and DAD or UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

Gradient elution is typically used, for example: 0-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B.

Detection:

-

This compound lacks a strong chromophore and is often detected at lower wavelengths, typically around 280 nm.

Quantification:

-

Quantification is performed by constructing a calibration curve using a purified this compound standard of known concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR are essential for the structural elucidation of isolated this compound. The spectra provide information about the number and types of protons and carbons, their chemical environments, and their connectivity.

-

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete structure and stereochemistry.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) is commonly used to determine the molecular weight of this compound.

-

Tandem MS (MS/MS) provides fragmentation patterns that can help confirm the structure and identify specific substructures within the molecule.

Signaling Pathways

Direct studies on the signaling pathways specifically modulated by this compound are limited. However, research on its downstream product, delphinidin, provides insights into the potential biological activities. Delphinidin has been shown to influence several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

Delphinidin has been reported to modulate the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways. These pathways are crucial in regulating cell growth, differentiation, and survival. By inhibiting these pathways, delphinidin can exert anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, delphinidin is known to have strong antioxidant properties and may influence antioxidant signaling pathways, such as the Nrf2-ARE pathway.

Conclusion

This compound represents a promising natural compound with a broad distribution in the plant kingdom and significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its natural sources, biosynthetic pathway, and methodologies for its study. Further research is warranted to fully elucidate the quantitative distribution of this compound in various natural sources and to explore its specific mechanisms of action in biological systems. The protocols and data presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and application of this important flavonoid.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Leucodelphinidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucodelphinidin, a colorless leucoanthocyanidin, is a pivotal intermediate in the biosynthesis of anthocyanins and proanthocyanidins in a variety of plant species. As a member of the flavonoid family, it possesses significant antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, and for the assessment of its antioxidant and anti-inflammatory activities, are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a flavan-3,4-diol, characterized by a C6-C3-C6 carbon skeleton. Its structure consists of two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom. The stereochemistry of the chiral centers at C2, C3, and C4 is crucial for its biological activity.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol[1] |

| Chemical Formula | C₁₅H₁₄O₈[1][2] |

| Molecular Weight | 322.27 g/mol [2][3] |

| CAS Number | 491-52-1 |

| Synonyms | Leucodelphidin, 3,3',4,4',5,5',7-Flavanheptol |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless or pale yellow solid | --INVALID-LINK-- |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | --INVALID-LINK-- |

| Melting Point | 300 °C (decomposes) | --INVALID-LINK-- |

| Stability | Stable under acidic conditions. | --INVALID-LINK-- |

Biosynthesis and Biological Significance

This compound is a key intermediate in the flavonoid biosynthetic pathway in plants. It is synthesized from dihydromyricetin by the enzyme dihydroflavonol 4-reductase (DFR). This compound then serves as a precursor for the synthesis of delphinidin, a colored anthocyanidin, and prodelphinidins, which are condensed tannins.

While specific signaling pathways directly modulated by this compound are not extensively documented, its downstream product, delphinidin, is known to interact with various signaling cascades, including the MAPK and PI3K/Akt pathways, to exert its anti-inflammatory and anticancer effects. It is hypothesized that this compound may have similar targets, although further research is required.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species.

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties. This may be due to its ability to inhibit pro-inflammatory enzymes and cytokines.

Other Potential Activities

Research into other biological activities of this compound is ongoing. Some studies have suggested potential antiviral and anticancer effects, although these are less well-characterized than its antioxidant and anti-inflammatory properties.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of this compound from plant sources.

Materials:

-

Dried and powdered plant material

-

80% Methanol

-

n-Hexane

-

Ethyl acetate

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Macerate the powdered plant material in 80% methanol at room temperature for 24 hours. Repeat the extraction three times.

-

Filtration and Concentration: Combine the methanolic extracts, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Partitioning: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The this compound-rich fraction is typically found in the ethyl acetate layer.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column, eluting with a gradient of methanol in water to separate the flavonoids.

-

Purification: Further purify the this compound-containing fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate reader

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

-

IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

-

This compound sample

-

Bovine Serum Albumin (BSA) solution (1% in phosphate-buffered saline, pH 6.4)

-

Phosphate-Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS.

-

Reaction Mixture: To 0.5 mL of each this compound dilution, add 0.5 mL of the BSA solution.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes and then at 70°C for 5 minutes to induce denaturation.

-

Cooling and Measurement: After cooling to room temperature, measure the turbidity of the solutions by reading the absorbance at 660 nm.

-

Calculation: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (BSA solution without sample), and A_sample is the absorbance of the reaction mixture with the sample.

-

IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.

Conclusion

This compound is a naturally occurring flavonoid with significant potential for applications in the pharmaceutical and nutraceutical industries. Its well-defined chemical structure and potent antioxidant and anti-inflammatory properties make it a compelling candidate for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of this promising molecule. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Leucodelphinidin Derivatives: A Technical Guide to Their Functions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a colorless leucoanthocyanidin, and its derivatives are flavonoids found in various plants, including Ficus bengalensis.[1][2] These compounds are precursors to delphinidin and other anthocyanins, which are responsible for the blue and purple pigments in many fruits and flowers.[3] Scientific interest in this compound derivatives is growing due to their potential therapeutic applications, which include antioxidant, anti-inflammatory, anticancer, and hypoglycemic properties.[4][5] This technical guide provides a comprehensive overview of the known functions of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Biological Activities and Quantitative Data

While research specifically on a wide range of this compound derivatives is still emerging, studies on a notable derivative isolated from Ficus bengalensis, identified as 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside, have provided valuable quantitative insights into its metabolic effects.

Hypoglycemic and Hypolipidemic Effects

A specific derivative isolated from the bark of Ficus bengalensis has demonstrated significant hypoglycemic and hypolipidemic activities in animal models.

Table 1: Metabolic Effects of a this compound Derivative from Ficus bengalensis

| Biological Effect | Model System | Derivative | Dosage | Key Findings | Reference(s) |

| Hypoglycemic | Normal and Alloxan-induced diabetic rats | 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside | 250 mg/kg (oral) | - Reduced fasting blood glucose by 20-24% in both normal and diabetic rats, comparable to glibenclamide (2 mg/kg).- In a glucose tolerance test, the maximum rise in blood glucose was 48% compared to 71% in the control group. | |

| Hypolipidemic | Cholesterol-fed rats | 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside | 100 mg/kg/day (oral) | - Significantly reduced serum total cholesterol and LDL-cholesterol.- Increased HDL-cholesterol levels.- Increased fecal excretion of bile acids and neutral sterols. |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of the biological activities of this compound derivatives. The following sections provide methodologies for the isolation of a key this compound derivative and for the evaluation of the primary biological functions of flavonoids.

Isolation of this compound Derivative from Ficus bengalensis

This protocol describes the extraction and isolation of 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside from the bark of Ficus bengalensis.

Workflow for Isolation

Methodology:

-

Plant Material Preparation: Collect fresh bark of Ficus bengalensis, separate the middle saffron-colored part, and sun-dry. Pulverize the dried bark into a powder.

-

Defatting: Defat the bark powder by exhaustive extraction with petroleum ether (boiling point 40-60°C) followed by solvent ether for 24 hours each in a Soxhlet apparatus. Discard these extracts.

-

Extraction: Air-dry the defatted powder to remove residual solvents. Perform Soxhlet extraction with 70% methanol for 72 hours.

-

Concentration: Concentrate the methanolic extract under reduced pressure.

-

Precipitation: Add a mixture of ether and chloroform to the concentrated extract to precipitate the crude flavonoid glycosides.

-

Purification:

-

Filter and dry the precipitate.

-

Dissolve the water-insoluble residue in a methanol:chloroform (30:2.5 v/v) mixture.

-

Perform column chromatography on silica gel G (60-120 mesh).

-

Elute the column with a methanol-chloroform (1:11 v/v) mixture.

-

-

Isolation: Collect the fractions containing the red-colored compound, which is 5, 7, 3'-trimethylether of this compound 3-0-α-L rhamnoside.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging activity of natural compounds.

DPPH Assay Workflow

Methodology:

-

Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Test Samples: Prepare a series of dilutions of the this compound derivative in methanol.

-

Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or quercetin.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test sample or positive control.

-

Add a specific volume of the DPPH solution to initiate the reaction.

-

As a control, mix methanol with the DPPH solution.

-

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The Griess assay is used to measure the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), a common in vitro model for inflammation.

Griess Assay Workflow

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

-

Measurement: Measure the absorbance at approximately 540 nm.

-

Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow

Methodology:

-

Cell Seeding: Seed a specific cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the cells for a period of 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at approximately 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways

This compound derivatives are thought to exert their biological effects by modulating key intracellular signaling pathways. While direct studies on this compound are limited, research on the closely related delphinidin provides a strong basis for understanding these mechanisms.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its overactivation is implicated in many cancers. Delphinidin has been shown to inhibit this pathway at multiple points.

Inhibition of the PI3K/Akt/mTOR Pathway

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Delphinidin has been observed to modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Modulation of the MAPK Pathway

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. Its dysregulation is associated with chronic inflammatory diseases and cancer. Delphinidin has been shown to suppress the activation of NF-κB.

Inhibition of the NF-κB Pathway

Conclusion and Future Directions

This compound derivatives represent a promising class of flavonoids with the potential for development into therapeutic agents for a variety of diseases. The available data, particularly from the derivative isolated from Ficus bengalensis, highlight their significant metabolic regulatory functions. The mechanistic insights gained from studies on the closely related compound, delphinidin, suggest that these effects are mediated through the modulation of fundamental cellular signaling pathways.

However, to fully realize the therapeutic potential of this compound derivatives, further research is essential. Specifically, there is a need for:

-

Comprehensive Screening: A broader range of this compound derivatives should be isolated or synthesized and screened for their antioxidant, anti-inflammatory, and anticancer activities to establish clear structure-activity relationships.

-

Quantitative Studies: More extensive quantitative studies are required to determine the potency (e.g., IC50 values) of various derivatives in different biological assays.

-

Detailed Mechanistic Investigations: Further research is needed to elucidate the precise molecular targets and mechanisms of action for different this compound derivatives in the context of the signaling pathways discussed.

-

In Vivo Efficacy and Safety: Promising derivatives should be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the exploration of this compound derivatives continues to unfold. The convergence of traditional knowledge regarding medicinal plants and modern pharmacological and biochemical techniques will be instrumental in unlocking the full therapeutic potential of these fascinating natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The In Vitro Biological Activity of Leucodelphinidin: A Review of Current Evidence and the Pivotal Role of its Successor, Delphinidin

To the esteemed community of researchers, scientists, and drug development professionals, this technical guide addresses the current state of knowledge regarding the in vitro biological activity of Leucodelphinidin. A comprehensive review of existing literature reveals a notable scarcity of specific in vitro studies performed on isolated this compound. The available research predominantly focuses on its more stable, colored counterpart, Delphinidin. This document will first summarize the limited direct evidence for this compound's bioactivity before providing an in-depth analysis of Delphinidin's in vitro properties, which serves as a critical proxy for understanding the potential biological roles of its precursor.

This compound: The Elusive Precursor

This compound is a colorless flavan-3,4-diol, a class of compounds also known as leucoanthocyanidins.[1] In plant biosynthesis, it serves as a crucial intermediate. Dihydroflavonol 4-reductase (DFR) facilitates the conversion of dihydromyricetin into this compound.[1] Subsequently, this compound can be enzymatically reduced to form gallocatechin or undergo polymerization to create prodelphinidins (a type of condensed tannin).[2] Its oxidation yields the well-studied anthocyanidin, Delphinidin.[2]

While many plant extracts containing this compound are recognized for their traditional medicinal uses and antioxidant properties, the effects are often attributed to the collective action of multiple polyphenols.[3] Direct in vitro evidence for isolated this compound is sparse. The most significant finding to date involves a derivative isolated from the bark of Ficus bengalensis, which demonstrated hypoglycemic action in alloxan-diabetic rats in an in vivo study. This suggests potential bioactivity, but dedicated in vitro mechanistic studies are largely absent from the current scientific literature.

Delphinidin: A Well-Characterized Bioactive Agent

Given the data gap for this compound, we now turn to the extensive in vitro research on Delphinidin. As the direct oxidation product, its activities provide the most relevant insights into the potential functions of its precursor. Delphinidin has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

Delphinidin exhibits significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms often involve the modulation of key signaling pathways that govern cell survival and proliferation.

Table 1: In Vitro Anticancer Activity of Delphinidin

| Cell Line | Cancer Type | Assay | Endpoint | Result (IC₅₀ or other) | Citation(s) |

| MDA-MB-453 | Breast Cancer (HER-2+) | Cell Viability (CCK-8) | Inhibition of Viability | IC₅₀: 41.42 µM | |

| BT-474 | Breast Cancer (HER-2+) | Cell Viability (CCK-8) | Inhibition of Viability | IC₅₀: 60.92 µM | |

| MCF7 | Breast Cancer | Cell Proliferation (SRB) | Inhibition of Proliferation | IC₅₀: 120 µM | |

| PEO1 | Ovarian Cancer | Cell Viability | Inhibition of Viability | IC₅₀: 18.7 µM (for 3-BP) | |

| SKOV3 | Ovarian Cancer | Cell Viability | Inhibition of Viability | IC₅₀: 40.5 µM (for 3-BP) | |

| HL-60 | Leukemia | Cell Growth | Inhibition of Growth | Time-dependent inhibition |

Note: Some studies investigate Delphinidin as a sensitizing agent for other compounds, such as 3-bromopyruvate (3-BP). The IC50 values listed may reflect the sensitivity to the primary compound, with Delphinidin enhancing this effect.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 1 x 10⁵ cells/ml and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Delphinidin (e.g., 10, 20, 40, 80 µM) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 48 hours).

-

MTT Incubation: After treatment, the medium is removed, and MTT solution (e.g., 100 µL of 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540-570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Antioxidant Activity

Delphinidin is a potent antioxidant, capable of scavenging a variety of free radicals. This activity is central to many of its other biological effects, including its anti-inflammatory and neuroprotective potential.

Table 2: In Vitro Antioxidant Activity of Delphinidin

| Assay | Radicals Scavenged | Result | Citation(s) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Strong, dose-dependent scavenging. IC₅₀ of 80 µM reported in one study. | |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Strong scavenging activity, often greater than DPPH. | |

| Cellular Radical Scavenging | Nitric oxide (NO), superoxide anion (O₂⁻), hydroxyl radical (•OH) | Strong, dose-dependent scavenging effects shown in cellular and cell-free systems. |

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution has a deep violet color.

-

Reaction Mixture: A volume of the DPPH solution is mixed with various concentrations of Delphinidin in a 96-well plate or cuvettes. A control containing only DPPH and the solvent is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Anti-Inflammatory Activity

Delphinidin exerts anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2).

Western blotting allows for the detection and quantification of specific proteins involved in signaling cascades.

-

Cell Lysis: Cells (e.g., HER-2-positive breast cancer cells or Ang II-treated cardiomyocytes) are treated with Delphinidin for a specified time, then harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, phospho-ERK1/2, phospho-JNK) and a loading control (e.g., GAPDH).

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control.

Enzyme Inhibition

Delphinidin has also been identified as a potent inhibitor of specific enzymes.

Table 3: Enzyme Inhibitory Activity of Delphinidin

| Enzyme | Function | Result | Citation(s) |

| Glyoxalase I (GLO I) | Detoxification of methylglyoxal | Potent inhibitor, IC₅₀: 1.9 µM |

Signaling Pathways Modulated by Delphinidin

Delphinidin's anticancer and anti-inflammatory effects are mediated through its interaction with complex intracellular signaling networks. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Delphinidin has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and nuclear translocation.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. In many cancers, pathways like the ERK pathway are constitutively active, promoting cell growth. Delphinidin has been demonstrated to inhibit the phosphorylation (and thus activation) of key kinases in these pathways, such as ERK1/2 and JNK, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

While this compound is a compound of significant interest due to its position as a key precursor to bioactive flavonoids, there is a profound lack of research on its specific in vitro biological activities. The existing literature strongly suggests that its more stable, oxidized form, Delphinidin, possesses a remarkable range of anticancer, antioxidant, and anti-inflammatory properties. The data presented herein for Delphinidin—including its effects on cancer cell viability and its modulation of the critical NF-κB and MAPK signaling pathways—provide a robust framework for future investigation.

For the scientific community, this represents a clear opportunity. Future research should prioritize the stable isolation of this compound and the systematic evaluation of its in vitro activities to determine if it possesses a unique biological profile or primarily serves as a prodrug to Delphinidin and other related compounds in biological systems. Such studies will be invaluable for fully understanding the therapeutic potential of this class of flavonoids.

References

Leucodelphinidin: A Keystone Precursor in Anthocyanin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Leucodelphinidin, a colorless flavan-3,4-diol, occupies a critical juncture in the flavonoid biosynthetic pathway, serving as the immediate precursor to the delphinidin-based anthocyanins. These anthocyanins are responsible for a wide array of blue to purple hues observed in flowers, fruits, and other plant tissues. Understanding the enzymatic conversion of this compound to delphinidin is paramount for applications ranging from the development of novel therapeutics to the metabolic engineering of plant color. This technical guide provides a comprehensive overview of the biosynthesis of delphinidin from this compound, detailing the key enzymes, reaction kinetics, experimental protocols, and regulatory networks.

The Core Biosynthetic Pathway: From this compound to Delphinidin

The transformation of this compound to the colored anthocyanidin, delphinidin, is a two-step enzymatic process central to the anthocyanin biosynthesis pathway. This conversion is primarily mediated by two key enzymes: Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS).

1. Dihydroflavonol 4-reductase (DFR): This enzyme catalyzes the reduction of dihydromyricetin to this compound. While not directly acting on this compound to produce delphinidin, its activity is the rate-limiting step for the production of the substrate for the subsequent enzyme, ANS.

2. Anthocyanidin Synthase (ANS): Also known as Leucoanthocyanidin Dioxygenase (LDOX), ANS is a non-heme iron-dependent oxygenase that catalyzes the oxidation of this compound to the unstable 2-flaven-3,4-diol, which then spontaneously dehydrates to form the colored delphinidin flavylium cation under acidic conditions.[1][2][3] This reaction is a critical control point in the pathway, directing the metabolic flux towards anthocyanin production.[4][5]

The competition between ANS and Leucoanthocyanidin Reductase (LAR) for their common substrate, this compound, represents a significant branch point in flavonoid metabolism. While ANS leads to the formation of anthocyanins, LAR reduces this compound to afzelechin, a precursor for proanthocyanidin (condensed tannin) biosynthesis.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of this compound to delphinidin is governed by the kinetic properties of the involved enzymes. While specific kinetic data for every plant species is not exhaustively available, studies on key enzymes from model organisms provide valuable insights.

| Enzyme | Substrate | Plant Species | Km (µM) | Vmax | kcat | Optimal pH | Optimal Temperature (°C) | Reference |

| Dihydroflavonol 4-reductase | Dihydromyricetin | Vitis vinifera | 97.4 ± 23.6 | - | - | 6.5 | 30 | |

| Dihydroflavonol 4-reductase | Dihydromyricetin | Camellia sinensis | 58.44 | - | - | 7.0 | - |

Experimental Protocols

Heterologous Expression and Purification of Anthocyanidin Synthase (ANS)

Objective: To produce purified, active ANS for in vitro enzyme assays.

Protocol:

-

Gene Cloning: The full-length coding sequence of the target ANS gene is amplified from cDNA and cloned into a suitable expression vector (e.g., pET vector series) containing an affinity tag (e.g., 6x-His tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged ANS protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.

-

Elute the purified protein with a high concentration of imidazole.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

In Vitro Anthocyanidin Synthase (ANS) Enzyme Assay

Objective: To determine the activity of purified ANS in converting this compound to delphinidin.

Protocol:

-

Substrate Preparation: this compound can be chemically synthesized or enzymatically produced from dihydromyricetin using purified DFR.

-

Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

2 mM 2-oxoglutarate

-

5 mM Sodium ascorbate

-

50 µM FeSO4

-

10-50 µM this compound (substrate)

-

1-5 µg Purified ANS enzyme

-

Bring the final volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

The upper ethyl acetate phase contains the delphinidin.

-

-

Analysis:

-

Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol with 0.1% HCl).

-

Analyze the product by HPLC-DAD or LC-MS/MS for the identification and quantification of delphinidin.

-

Extraction and Quantification of this compound and Delphinidin from Plant Tissues

Objective: To extract and quantify this compound and delphinidin from plant material.

Protocol:

-

Sample Preparation:

-

Freeze-dry the plant tissue and grind it into a fine powder.

-

-

Extraction:

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., methanol:water:acetic acid, 70:29:1, v/v/v).

-

Vortex thoroughly and sonicate for 30 minutes in an ice bath.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants.

-

-

Sample Cleanup (Optional): For complex matrices, solid-phase extraction (SPE) using a C18 cartridge can be employed to remove interfering compounds.

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 5% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compounds, and then return to the initial conditions for column re-equilibration. A specific gradient needs to be optimized for the particular column and compounds of interest.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) monitoring at 280 nm for this compound and ~530 nm for delphinidin.

-

Quantification: Use external standards of purified this compound and delphinidin to create calibration curves for accurate quantification.

-

Signaling Pathways and Regulatory Networks

The biosynthesis of anthocyanins, including the conversion of this compound to delphinidin, is tightly regulated at the transcriptional level by a conserved MYB-bHLH-WD40 (MBW) protein complex. This complex binds to the promoters of the structural genes, including DFR and ANS, to activate their transcription.

Caption: Regulation of delphinidin biosynthesis by the MBW complex.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the conversion of this compound to delphinidin.

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

This compound stands as a pivotal intermediate in the biosynthesis of delphinidin-based anthocyanins. A thorough understanding of the enzymatic machinery, reaction kinetics, and regulatory mechanisms governing its conversion is essential for advancements in plant metabolic engineering and the development of flavonoid-based therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biochemistry of this important natural product.

References

- 1. Reaction mechanism from leucoanthocyanidin to anthocyanidin 3-glucoside, a key reaction for coloring in anthocyanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. anthocyanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Leucodelphinidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucodelphinidin, a colorless leucoanthocyanidin and a member of the flavonoid family, is a precursor to delphinidin, an anthocyanidin responsible for the blue and purple pigments in many plants.[1][2] While research on isolated this compound is limited, its structural relationship to the potent antioxidant delphinidin suggests significant free-radical scavenging capabilities and potential for modulating cellular antioxidant defenses.[3][4] This technical guide provides an in-depth overview of the antioxidant properties of this compound, drawing on data from its closely related compound, delphinidin, to infer its potential efficacy. The guide details common experimental protocols for assessing antioxidant activity and explores the underlying signaling pathways that are likely modulated by this compound.

Introduction to this compound

This compound is a flavan-3,3',4,4',5,5',7-heptol found in various plants, including Acacia auriculiformis and the bark of Cleistanthus collinus.[2] As an intermediate in the biosynthesis of delphinidin, it shares a similar core structure, which is indicative of its potential antioxidant activity. The antioxidant properties of flavonoids are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, a characteristic conferred by their hydroxyl groups.

Quantitative Antioxidant Activity

Table 1: In Vitro Radical Scavenging Activity of Delphinidin

| Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| DPPH | 3.74 | - | - |

| ABTS | - | - | - |

Note: The provided DPPH IC50 value is for delphinidin. Data for ABTS and a reference compound for this specific study were not available in the cited sources.

Table 2: Cellular Antioxidant Activity of Delphinidin

| Assay | Metric | Result |

| Cellular Antioxidant Activity (CAA) | - | Delphinidin has shown protective effects against oxidative stress in cell-based assays. |

Note: Specific quantitative CAA values for delphinidin were not available in the provided search results.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Delphinidin

| Compound | FRAP Value |

| Delphinidin | Data for specific FRAP values of delphinidin were not found in the search results. However, delphinidin is known to possess ferric reducing capabilities. |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction: Add a specific volume of the this compound solution to the DPPH solution. A control is prepared with the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Reaction: Add a specific volume of the this compound solution to the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Protocol:

-

Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction: Add a small volume of the this compound sample to the pre-warmed (37°C) FRAP reagent.

-

Measurement: Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).

Signaling Pathways and Mechanisms of Action

Flavonoids, including likely this compound, exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Caption: The Nrf2-ARE signaling pathway potentially modulated by this compound.

Experimental Workflow for Assessing Antioxidant Properties

A typical workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound involves a multi-step process, from initial in vitro screening to more complex cell-based and in vivo studies.

Caption: A general experimental workflow for evaluating this compound's antioxidant properties.

Conclusion

This compound holds significant promise as a natural antioxidant. While direct quantitative data for the pure compound is currently lacking, the extensive research on its structurally similar counterpart, delphinidin, strongly suggests its potential for effective free radical scavenging and the ability to upregulate endogenous antioxidant defense mechanisms through pathways like Nrf2-ARE. Further research focusing on isolated this compound is warranted to fully elucidate its antioxidant profile and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to undertake such investigations.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: Leucodelphinidin's Pivotal Role in Plant Defense Mechanisms

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucodelphinidin, a colorless flavan-3,4-diol, stands as a central precursor in the biosynthesis of critical plant defense compounds, namely delphinidin-based anthocyanins and proanthocyanidins (condensed tannins).[1][2] While often viewed as a transient intermediate, emerging research highlights its intrinsic bioactivities and its integral role within the complex signaling networks that govern plant immunity. This technical guide provides a comprehensive examination of this compound's function in plant defense, detailing its biosynthesis, its direct and indirect defense mechanisms, and the intricate signaling pathways that regulate its production in response to biotic and abiotic stressors. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a vital resource for researchers in plant science, agriculture, and the development of novel therapeutic agents.

Introduction